5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This regioselective one-step procedure is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting the activity of specific enzymes, thereby modulating various biological pathways. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C8H7F3N4 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H7F3N4/c1-4-2-5(8(9,10)11)15-7(13-4)3-6(12)14-15/h2-3H,1H3,(H2,12,14) |
InChI Key |
VGRDQUDTCXJFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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